molecular formula C16H17ClN2 B11845967 (E)-5-Chloro-2-isopropyl-4-methyl-6-styrylpyrimidine

(E)-5-Chloro-2-isopropyl-4-methyl-6-styrylpyrimidine

Cat. No.: B11845967
M. Wt: 272.77 g/mol
InChI Key: KABALDQFQVGBFY-MDZDMXLPSA-N
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Description

(E)-5-Chloro-2-isopropyl-4-methyl-6-styrylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by its unique structure, which includes a chloro group, an isopropyl group, a methyl group, and a styryl group attached to a pyrimidine ring. The (E)-configuration indicates the specific geometric arrangement of the styryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Chloro-2-isopropyl-4-methyl-6-styrylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of Substituents: The chloro, isopropyl, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while isopropyl and methyl groups can be introduced via alkylation reactions.

    Styryl Group Addition: The styryl group is added through a Heck reaction, which involves the coupling of a styrene derivative with the pyrimidine ring in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation Products: Epoxides, hydroxylated derivatives.

    Reduction Products: Dechlorinated compounds, hydrogenated derivatives.

    Substitution Products: Amino derivatives, thiol derivatives.

Scientific Research Applications

(E)-5-Chloro-2-isopropyl-4-methyl-6-styrylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-5-Chloro-2-isopropyl-4-methyl-6-styrylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

    5-Chloro-2-isopropyl-4-methylpyrimidine: Lacks the styryl group, resulting in different chemical properties and reactivity.

    6-Styrylpyrimidine: Lacks the chloro, isopropyl, and methyl groups, leading to different biological activities.

    4-Methyl-6-styrylpyrimidine: Lacks the chloro and isopropyl groups, affecting its overall stability and reactivity.

Uniqueness: (E)-5-Chloro-2-isopropyl-4-methyl-6-styrylpyrimidine is unique due to its combination of substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

5-chloro-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine

InChI

InChI=1S/C16H17ClN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3/b10-9+

InChI Key

KABALDQFQVGBFY-MDZDMXLPSA-N

Isomeric SMILES

CC1=C(C(=NC(=N1)C(C)C)/C=C/C2=CC=CC=C2)Cl

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)Cl

Origin of Product

United States

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